molecular formula C6H16NO3P B093147 1-[Amino(propoxy)phosphoryl]oxypropane CAS No. 17123-09-0

1-[Amino(propoxy)phosphoryl]oxypropane

Cat. No.: B093147
CAS No.: 17123-09-0
M. Wt: 181.17 g/mol
InChI Key: UAEJHSJCCBUAAP-UHFFFAOYSA-N
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Description

1-[Amino(propoxy)phosphoryl]oxypropane is an organophosphorus compound characterized by a phosphoryloxypropane backbone substituted with an amino group and a propoxy chain.

Properties

CAS No.

17123-09-0

Molecular Formula

C6H16NO3P

Molecular Weight

181.17 g/mol

IUPAC Name

1-[amino(propoxy)phosphoryl]oxypropane

InChI

InChI=1S/C6H16NO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3,(H2,7,8)

InChI Key

UAEJHSJCCBUAAP-UHFFFAOYSA-N

SMILES

CCCOP(=O)(N)OCCC

Canonical SMILES

CCCOP(=O)(N)OCCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name Substituents on Phosphoryl Group Key Functional Groups
1-[Amino(propoxy)phosphoryl]oxypropane Amino, propoxy Phosphate ester, primary amine
Gd-DOTA-DSPE Palmitoyloxy, tetraazacyclododecane Macrocyclic chelator, lipid anchor
O-Propyl S-2-dipropylaminoethyl methylphosphonothiolate Thiolate, dipropylaminoethyl Phosphonothioate ester, tertiary ammonium
1-[2,2-dichloroethenoxy(trifluoromethyl)phosphoryl]oxypropane Trifluoromethyl, dichloroethenyl Halogenated phosphate ester

Key Observations :

  • Amino vs. Thiolate/Ammonium Groups: The primary amine in the target compound contrasts with thiolate or quaternary ammonium groups in analogs (e.g., ). This difference impacts reactivity: thiolate-containing compounds exhibit higher nucleophilicity, while the amino group may enhance solubility in aqueous media .
  • Propoxy vs. Lipid Anchors : Unlike Gd-DOTA-DSPE (), which incorporates lipid chains for membrane integration, the target compound’s propoxy group provides shorter alkyl chains, likely reducing lipophilicity .

Physicochemical Properties

Table 2: Experimental and Calculated Properties of Analogues

Compound Name LogP PSA (Ų) Notable Properties
1-[Amino(propoxy)phosphoryl]oxypropane* ~2.5† ~80† Moderate polarity, amphiphilic
1-[2,2-dichloroethenoxy(trifluoromethyl)phosphoryl]oxypropane 4.42 45.34 High lipophilicity, halogenated
2-Aminoethane-1-phosphoric acid N/A N/A pKa = 5.838 (acidic proton)

†*Estimated based on structural analogs.
Key Observations :

  • Lipophilicity: The target compound’s amino group likely reduces LogP compared to halogenated analogs (e.g., LogP = 4.42 in ), enhancing water solubility .
  • Acidity/Basicity: The amino group may confer basicity, contrasting with phosphonic acids (e.g., 2-Aminoethane-1-phosphoric acid, pKa ~5.8) that exhibit acidic behavior .

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